molecular formula C14H16O5 B1246604 Fuscinarin

Fuscinarin

Cat. No.: B1246604
M. Wt: 264.27 g/mol
InChI Key: VXRIEWIAVSRHJN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Fuscinarin is a natural product found in Oidiodendron griseum with data available.

Scientific Research Applications

Antagonism of CCR5 Receptor

Fuscinarin, a compound isolated from the soil fungus Oidiodendron griseum, has been found to effectively compete with macrophage inflammatory protein-1 alpha for binding to the human CCR5 receptor. This interaction is significant as it interferes with HIV entry into cells, positioning this compound as a potential anti-HIV agent (Yoganathan et al., 2003).

Synthesis for Drug Development

The first total synthesis of this compound was described in a study that employed a microwave-assisted tandem ortho-Claisen/Cope rearrangement. This synthesis process is crucial for producing this compound and its derivatives for further research and potential therapeutic applications (Du et al., 2008).

Properties

Molecular Formula

C14H16O5

Molecular Weight

264.27 g/mol

IUPAC Name

4,5-dihydroxy-3,7,7-trimethyl-8,9-dihydro-3H-furo[3,4-f]chromen-1-one

InChI

InChI=1S/C14H16O5/c1-6-8-9(13(17)18-6)7-4-5-14(2,3)19-12(7)11(16)10(8)15/h6,15-16H,4-5H2,1-3H3

InChI Key

VXRIEWIAVSRHJN-UHFFFAOYSA-N

Canonical SMILES

CC1C2=C(C(=C3C(=C2C(=O)O1)CCC(O3)(C)C)O)O

Synonyms

fuscinarin

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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